Laurixamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

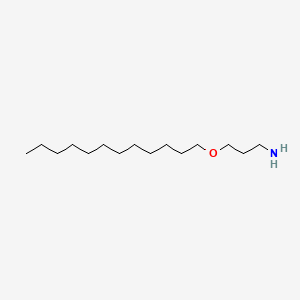

2D Structure

3D Structure

特性

IUPAC Name |

3-dodecoxypropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJOUVOXPWNFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046241 |

Source

|

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-74-5, 34630-52-9 |

Source

|

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7617-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurixamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryloxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034630529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Lauryloxypropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Laurixamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY0R7196HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Laurixamine on Bacterial Cell Membranes: An In-depth Technical Guide

Disclaimer: The following guide details the proposed mechanism of action of Laurixamine on bacterial cell membranes. Due to a lack of direct experimental studies on this compound, this guide is based on the known antimicrobial activities of structurally similar long-chain amines and related amphiphilic compounds. The experimental protocols provided are standard methods that would be employed to verify the proposed mechanism.

Introduction

This compound, chemically known as 3-dodecoxypropan-1-amine[1][2], is a cationic amphiphilic molecule with a long hydrophobic alkyl chain and a hydrophilic amine headgroup. This structure is characteristic of many membrane-active antimicrobial agents[3][4][5]. While specific research on this compound's bactericidal mechanism is limited, its chemical architecture strongly suggests that its primary target is the bacterial cell membrane. This guide will explore the proposed mechanism of action, detailing the physicochemical interactions that lead to bacterial cell death, and provide comprehensive experimental protocols for its investigation.

Proposed Mechanism of Action

The proposed mechanism of this compound's action on bacterial cell membranes is a multi-step process initiated by electrostatic attraction and culminating in membrane disruption and cell lysis.

2.1. Initial Electrostatic Interaction and Accumulation

Bacterial cell membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin. The positively charged amine group of this compound is electrostatically attracted to these anionic components of the bacterial membrane. This initial binding concentrates this compound molecules at the membrane surface, a process described by the "carpet model" for many antimicrobial peptides[6].

2.2. Hydrophobic Insertion and Membrane Perturbation

Following the initial electrostatic binding, the long dodecyl tail of this compound, being hydrophobic, inserts into the lipid bilayer's hydrophobic core[7][8]. This insertion disrupts the orderly packing of the phospholipid acyl chains, leading to an increase in membrane fluidity and the creation of defects[8][9].

2.3. Membrane Depolarization and Permeabilization

The accumulation and insertion of this compound molecules lead to a loss of membrane integrity. This manifests in two critical ways:

-

Membrane Depolarization: The influx of positive charges from this compound and the disruption of the lipid bilayer dissipate the electrochemical gradient across the membrane[10]. This loss of membrane potential is a crucial step in bacterial cell death as it disrupts essential cellular processes that rely on this gradient, such as ATP synthesis and nutrient transport.

-

Membrane Permeabilization: The continued disruption of the membrane leads to the formation of transient pores or channels[11]. These pores allow the leakage of intracellular components, such as ions, metabolites, and even larger molecules like RNA and proteins, ultimately leading to cell lysis and death[12][13].

The overall proposed mechanism is a cascade of events leading to the catastrophic failure of the bacterial cell membrane's barrier function.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that would be expected from the experimental protocols described in the subsequent sections. These tables are for illustrative purposes to demonstrate how the antimicrobial activity of this compound could be quantified.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

Table 2: Membrane Permeabilization (SYTOX Green Assay)

| This compound Conc. (µg/mL) | Fluorescence Intensity (Arbitrary Units) |

| 0 (Control) | 100 |

| 8 | 850 |

| 16 | 2500 |

| 32 | 4800 |

| 64 | 5200 |

Table 3: Membrane Depolarization (diSC3-5 Assay)

| This compound Conc. (µg/mL) | Fluorescence Intensity (Arbitrary Units) |

| 0 (Control) | 50 |

| 8 | 600 |

| 16 | 1800 |

| 32 | 3500 |

| 64 | 4000 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanism of action of this compound.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[14][15][16][17][18]

-

Materials:

-

This compound stock solution

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which no visible turbidity is observed.

-

4.2. Membrane Permeability Assay (SYTOX Green Assay)

This assay measures the permeabilization of the bacterial cytoplasmic membrane using the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[12][13][19][20][21]

-

Materials:

-

This compound solutions of varying concentrations

-

Log-phase bacterial culture

-

SYTOX Green stain (5 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorometric microplate reader

-

-

Procedure:

-

Wash and resuspend the bacterial cells in PBS to an OD600 of 0.5.

-

In a 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound.

-

Add SYTOX Green to each well to a final concentration of 5 µM.

-

Include a positive control (e.g., cells treated with 70% isopropanol) and a negative control (untreated cells).

-

Incubate the plate at room temperature in the dark for 30 minutes.

-

Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

4.3. Membrane Potential Assay (diSC3-5 Assay)

This assay assesses membrane depolarization using the potentiometric fluorescent probe diSC3-5. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization causes the release of the dye and an increase in fluorescence.[10][22][23][24][25]

-

Materials:

-

This compound solutions of varying concentrations

-

Log-phase bacterial culture

-

diSC3-5 dye (1 mM in DMSO)

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

-

KCl (200 mM)

-

Valinomycin (optional, as a positive control for depolarization)

-

Fluorometer with a stirred cuvette holder

-

-

Procedure:

-

Wash and resuspend the bacterial cells in HEPES buffer.

-

Add diSC3-5 to the cell suspension to a final concentration of 1 µM and incubate until a stable, quenched fluorescence signal is achieved.

-

Add this compound to the cuvette at the desired concentration.

-

Record the increase in fluorescence over time, with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

-

At the end of the experiment, add a high concentration of valinomycin or this compound to determine the maximal fluorescence signal corresponding to complete depolarization.

-

Visualizations

5.1. Proposed Mechanism of Action Pathway

Caption: Proposed mechanism of this compound action on bacterial cell membranes.

5.2. Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

5.3. Experimental Workflow for Membrane Permeability Assay

Caption: Workflow for the SYTOX Green membrane permeability assay.

5.4. Experimental Workflow for Membrane Potential Assay

Caption: Workflow for the diSC3-5 membrane potential assay.

References

- 1. This compound | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C15H33NO) [pubchemlite.lcsb.uni.lu]

- 3. journals.asm.org [journals.asm.org]

- 4. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic Evaluation of Antimicrobial Lipid Interactions with Tethered Lipid Bilayers by Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct observation of lipid bilayer disruption by poly(amidoamine) dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The zeamine antibiotics affect the integrity of bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane Permeability Assays [bio-protocol.org]

- 13. 2.7. Plasmatic membrane permeability assay [bio-protocol.org]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 17. bmglabtech.com [bmglabtech.com]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. DSpace [dr.lib.iastate.edu]

- 21. researchgate.net [researchgate.net]

- 22. microbiologyresearch.org [microbiologyresearch.org]

- 23. researchgate.net [researchgate.net]

- 24. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 25. air.uniud.it [air.uniud.it]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of 3-(dodecyloxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of 3-(dodecyloxy)propylamine, an amphiphilic molecule with applications in surfactant and emulsifier technologies, and potential utility in drug delivery systems.[1] This document outlines a common and effective two-step synthetic pathway and details the analytical techniques used to verify the structure and purity of the final product.

Synthesis of 3-(dodecyloxy)propylamine

The synthesis of 3-(dodecyloxy)propylamine is typically achieved through a two-step process:

-

Cyanoethylation of Dodecanol: Dodecanol undergoes a Michael addition with acrylonitrile to yield the intermediate, 3-(dodecyloxy)propionitrile. This reaction is generally catalyzed by a base.

-

Hydrogenation of 3-(dodecyloxy)propionitrile: The nitrile intermediate is then reduced to the corresponding primary amine, 3-(dodecyloxy)propylamine, via catalytic hydrogenation.

A schematic of this synthetic route is presented below.

Caption: Synthesis workflow for 3-(dodecyloxy)propylamine.

Experimental Protocol: Synthesis

The following protocols are based on established methods for the synthesis of analogous alkoxypropylamines and provide a reliable framework for the preparation of 3-(dodecyloxy)propylamine.

Step 1: Synthesis of 3-(dodecyloxy)propionitrile (Cyanoethylation)

-

Reaction Setup: To a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with dodecanol and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Addition of Acrylonitrile: While stirring, slowly add acrylonitrile dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be controlled, typically maintained between 40-50°C.

-

Reaction Time: After the addition is complete, continue stirring the mixture for several hours at a slightly elevated temperature (e.g., 50-60°C) to ensure the reaction goes to completion.

-

Work-up and Purification: After cooling to room temperature, neutralize the catalyst with a dilute acid. The organic layer is then separated, washed with water and brine, and dried over anhydrous sodium sulfate. The crude 3-(dodecyloxy)propionitrile can be purified by vacuum distillation.

Step 2: Synthesis of 3-(dodecyloxy)propylamine (Hydrogenation)

-

Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer and a heating mantle, add the purified 3-(dodecyloxy)propionitrile, a suitable solvent such as ethanol or methanol, and a hydrogenation catalyst. Commonly used catalysts include Raney nickel or palladium on carbon. To suppress the formation of secondary amines, liquid ammonia is often used as an inhibitor.[2]

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-6 MPa) and heat to the reaction temperature (e.g., 80-120°C).[2]

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within a few hours.

-

Work-up and Purification: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The solvent and any remaining ammonia are removed under reduced pressure. The resulting crude 3-(dodecyloxy)propylamine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Chemical Characterization

The identity and purity of the synthesized 3-(dodecyloxy)propylamine are confirmed using a variety of spectroscopic techniques.

Caption: Logical flow for the chemical characterization of 3-(dodecyloxy)propylamine.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-(dodecyloxy)propylamine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₃NO | [1] |

| Molecular Weight | 243.43 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or waxy solid | [1] |

| Boiling Point | Approximately 320-330 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Spectroscopic Data

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. For a primary amine like 3-(dodecyloxy)propylamine, the following characteristic absorption bands are expected:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3250 | Two bands, characteristic of a primary amine.[4] |

| C-H Stretch | 2950-2850 | Strong absorptions from the long alkyl chain. |

| N-H Bend | 1650-1580 | Scissoring vibration of the primary amine.[4] |

| C-O Stretch | 1150-1085 | Ether linkage. |

| C-N Stretch | 1250-1020 | Aliphatic amine.[4] |

A study by Zhang et al. (2020) investigating the adsorption of 3-(dodecyloxy)propylamine on quartz surfaces presented FT-IR data consistent with these expectations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons in different chemical environments.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (dodecyl chain) | ~0.88 | Triplet | 3H |

| (CH₂)₁₀ (dodecyl chain) | ~1.26 | Multiplet | 20H |

| O-CH₂-CH₂ (dodecyl chain) | ~1.55 | Quintet | 2H |

| O-CH₂ (propyl chain) | ~3.40 | Triplet | 2H |

| O-CH₂-CH₂-CH₂-N | ~1.75 | Quintet | 2H |

| CH₂-NH₂ | ~2.70 | Triplet | 2H |

| NH₂ | Broad singlet | 2H |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms.

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ (dodecyl chain) | ~14 |

| (CH₂)₁₀ (dodecyl chain) | ~22-32 |

| O-CH₂ (dodecyl chain) | ~71 |

| O-CH₂ (propyl chain) | ~70 |

| O-CH₂-CH₂-CH₂-N | ~30 |

| CH₂-NH₂ | ~40 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-(dodecyloxy)propylamine, the molecular ion peak [M]⁺ would be expected at m/z = 243. A characteristic fragmentation pattern for long-chain amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken.[5] The base peak is often the result of the loss of the largest alkyl group attached to the α-carbon. Another common fragmentation pathway for ethers is cleavage of the C-O bond.

| m/z | Possible Fragment |

| 243 | [M]⁺ |

| 226 | [M-NH₃]⁺ |

| 44 | [CH₂=NH₂]⁺ |

| 185 | [CH₃(CH₂)₁₁]⁺ |

Conclusion

The synthesis of 3-(dodecyloxy)propylamine via a two-step cyanoethylation and subsequent hydrogenation is a robust and scalable method. The chemical identity and purity of the final product can be unequivocally confirmed through a combination of FTIR, NMR, and mass spectrometry. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals working with this versatile molecule.

References

Laurixamine physical and chemical properties for research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine, systematically known as 3-(dodecyloxy)propan-1-amine, is a long-chain aliphatic amine with amphiphilic properties owing to its dodecyl ether tail and a primary amine head. This structure lends itself to a variety of industrial applications, primarily as a surfactant, emulsifier, and as an intermediate in the synthesis of other chemical products, including germicidal agents. While its role in industrial processes is established, its application in focused research, particularly in drug development and biological systems, is an emerging area of interest. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and methodologies relevant to its application in a research setting.

Physical and Chemical Properties

This compound's defining characteristic is its amphiphilicity, which dictates its solubility and interfacial activity. The long dodecyl chain imparts significant hydrophobicity, while the terminal primary amine group provides a hydrophilic, basic center.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₃NO | --INVALID-LINK-- |

| Molecular Weight | 243.43 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 243.256215 g/mol | --INVALID-LINK-- |

| Physical State | Liquid or waxy solid at room temperature.[1] | --INVALID-LINK-- |

| Solubility | Limited solubility in water; soluble in organic solvents.[1] | --INVALID-LINK-- |

| Predicted XLogP3-AA | 5.1 | --INVALID-LINK-- |

Potential Research Applications and Mechanism of Action

While specific research applications for this compound are not extensively documented in publicly available literature, its structural features suggest several areas of potential investigation for researchers.

Antimicrobial and Antifungal Activity

Long-chain amines and quaternary ammonium compounds are known for their antimicrobial properties.[2][3] The amphiphilic nature of this compound allows it to interact with and disrupt microbial cell membranes, leading to cell lysis and death.[2] This mechanism is a promising avenue for the development of new antiseptic or antifungal agents. Research in this area would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of relevant microbes.

Drug Delivery and Nanocarrier Systems

The surfactant properties of this compound make it a candidate for use in drug delivery systems.[1] Amphiphilic molecules can self-assemble into micelles or vesicles in aqueous environments, encapsulating hydrophobic drug molecules and enhancing their solubility and bioavailability.[4] Research in this area would focus on the formation and characterization of this compound-based nanoparticles and their capacity for drug loading and release.

As specific signaling pathways for this compound are not yet elucidated, a logical starting point for investigation would be its effect on cell membrane integrity and signaling cascades that are sensitive to membrane disruption.

Diagram 1: Hypothetical Mechanism of Antimicrobial Action

This diagram illustrates the proposed mechanism by which an amphiphilic molecule like this compound could disrupt a bacterial cell membrane.

Caption: Hypothetical disruption of a cell membrane by this compound.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Diagram 2: Proposed Synthesis Workflow for this compound

This diagram outlines the steps for a potential Williamson ether synthesis of this compound.

Caption: Workflow for the proposed synthesis of this compound.

Methodology:

-

Alkoxide Formation: Dissolve 3-amino-1-propanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to deprotonate the hydroxyl group, forming the sodium alkoxide.

-

Nucleophilic Substitution: To the solution of the alkoxide, add 1-bromododecane. The reaction mixture is then typically stirred at room temperature or gently heated to drive the SN2 reaction to completion.

-

Workup: After the reaction is complete, it is quenched with water. The product is then extracted into an organic solvent. The organic layer is washed with brine and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Purification

For amphiphilic amines like this compound, purification can be challenging. A common method involves the following steps:

-

Acid-Base Extraction: The crude product can be dissolved in a suitable organic solvent and washed with a dilute acid solution (e.g., HCl) to protonate the amine, transferring it to the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into an organic solvent.

-

Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds.[1] For this compound, a gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol, would likely be effective.

-

Distillation: If the compound is thermally stable, vacuum distillation can be an effective final purification step.

Analytical Characterization

Standard analytical techniques can be used to confirm the identity and purity of synthesized this compound.

Table 2: Analytical Methods for this compound Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the dodecyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups), signals for the propyl chain, and a signal for the amine protons. |

| ¹³C NMR | Distinct signals for each of the 15 carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (m/z = 244.2635 for [M+H]⁺). |

| HPLC | A single major peak indicating the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) would be a suitable starting point. |

A specific HPLC method for a related compound, N1-[3-(Dodecyloxy)propyl]-1,3-propanediamine, has been described using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.[1] This method could be adapted for this compound.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on safety data for similar long-chain amines, it is expected to be a skin and eye irritant.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound presents an interesting molecule for research applications, particularly in the fields of antimicrobial development and drug delivery. While specific biological data is currently scarce, its amphiphilic nature provides a strong rationale for these potential uses. The synthetic and analytical methods outlined in this guide, adapted from established procedures for similar compounds, provide a solid foundation for researchers to begin exploring the properties and applications of this compound. Further investigation into its biological activity is warranted to unlock its full potential in drug development and other scientific disciplines.

References

- 1. Preparation and Evaluation of a Novel Class of Amphiphilic Amines as Antitumor Agents and Nanocarriers for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

In Vitro Biological Activity of Laurixamine: A Technical Overview

Disclaimer: As of November 2025, a thorough review of publicly accessible scientific literature, patents, and chemical databases did not yield any specific experimental data on the in vitro biological activity of a compound identified as Laurixamine (C15H33NO). Therefore, the following in-depth technical guide has been constructed as a representative template. The data, experimental protocols, and signaling pathways presented herein are illustrative examples based on common methodologies for the evaluation of novel chemical entities and are not derived from actual experimental results for this compound. This document is intended to serve as a framework for researchers, scientists, and drug development professionals on how such a technical guide would be structured.

Introduction

This compound, with the chemical formula C15H33NO, is a tertiary amine oxide. Compounds within this class have been noted for a range of biological activities, including antimicrobial and anticancer properties. The primary mode of action for some amine oxides involves the disruption of cell membrane integrity. This document provides a hypothetical overview of the potential in vitro biological activities of this compound, detailing possible anticancer and antimicrobial effects, along with the methodologies for their assessment.

Hypothetical Anticancer Activity

The potential of this compound as an anticancer agent can be evaluated through its cytotoxic effects on various cancer cell lines.

Quantitative Data Summary

The cytotoxic activity of this compound would be quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of cell growth. The data would be presented as follows:

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 |

| HeLa | Cervical Cancer | 18.9 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.9 |

| PC-3 | Prostate Cancer | 30.7 ± 3.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations of this compound for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Antimicrobial Activity

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi.

Quantitative Data Summary

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 |

| Candida albicans | Fungi | 64 |

| Aspergillus niger | Fungi | 128 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound to induce apoptosis in cancer cells.

Experimental Workflow

The diagram below outlines a typical workflow for the in vitro screening of a novel compound like this compound.

Conclusion

While there is currently no publicly available data on the in vitro biological activity of this compound, this guide provides a comprehensive template for how such information would be presented. The hypothetical data and established protocols for assessing anticancer and antimicrobial activities offer a clear framework for future research. Further investigation into this compound is warranted to determine its true biological potential.

The Amphiphilic Virtuoso: A Technical Guide to 3-(Dodecyloxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dodecyloxy)propylamine is a fascinating amphiphilic molecule poised to make significant contributions in the realms of materials science and advanced drug delivery. Its unique molecular architecture, featuring a long hydrophobic dodecyl ether tail and a hydrophilic primary amine headgroup, imparts valuable surfactant properties and the potential for pH-responsive behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(dodecyloxy)propylamine, detailed experimental protocols for its characterization, and explores its putative role in sophisticated drug delivery systems. By presenting both established principles and data extrapolated from structurally analogous compounds, this document aims to serve as a foundational resource for researchers seeking to unlock the full potential of this versatile molecule.

Core Physicochemical Properties

3-(Dodecyloxy)propylamine, with the chemical formula C₁₅H₃₃NO, is characterized by its distinct amphiphilic nature.[1] The dodecyloxy group forms a nonpolar, hydrophobic tail, while the propylamine moiety constitutes a polar, hydrophilic head.[1] This dual character governs its behavior in both aqueous and non-aqueous environments, making it an effective surfactant and emulsifier.[1] While specific experimental data for 3-(dodecyloxy)propylamine is not extensively published, its properties can be inferred from the behavior of similar long-chain alkylamines and alkyl ether amines.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of 3-(dodecyloxy)propylamine. It is important to note that the Critical Micelle Concentration (CMC) and Surface Tension values are hypothetical, projected based on the known behavior of structurally related surfactants. These values serve as a practical guide for initiating experimental work.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₃₃NO | - |

| Molecular Weight | 243.43 g/mol | - |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Solubility in Water | Limited | Experimental Observation |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and hydrocarbons | Experimental Observation |

| Critical Micelle Concentration (CMC) | Hypothetical: ~1-5 mM | Based on alkylamine surfactants |

| Surface Tension at CMC | Hypothetical: ~30-35 mN/m | Based on alkylamine surfactants |

Experimental Protocols

To facilitate further research and validation of the hypothetical data presented, this section provides detailed methodologies for key experiments used to characterize the amphiphilic properties of surfactants like 3-(dodecyloxy)propylamine.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which 3-(dodecyloxy)propylamine molecules begin to self-assemble into micelles in an aqueous solution.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once micelles begin to form, the concentration of free surfactant monomers in the solution remains relatively constant, leading to a plateau in the surface tension values. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[2][3]

Instrumentation:

-

Du Noüy ring or Wilhelmy plate tensiometer

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of 3-(dodecyloxy)propylamine in deionized water (e.g., 10 mM).

-

Create a series of dilutions from the stock solution, covering a concentration range expected to bracket the CMC (e.g., 0.01 mM to 10 mM).

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination.

-

Ensure temperature is controlled and constant throughout the measurements.

-

Plot the measured surface tension (in mN/m) against the logarithm of the 3-(dodecyloxy)propylamine concentration.

-

The CMC is determined from the intersection of the two linear portions of the resulting graph.

Characterization of Micellar Size and Polydispersity by Dynamic Light Scattering (DLS)

Objective: To determine the average hydrodynamic diameter and size distribution of the micelles formed by 3-(dodecyloxy)propylamine above its CMC.

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation.

Instrumentation:

-

Dynamic Light Scattering instrument with a laser source and detector

-

Cuvettes for sample analysis

-

Filtration system (e.g., 0.22 µm syringe filter)

Procedure:

-

Prepare a solution of 3-(dodecyloxy)propylamine at a concentration significantly above the determined CMC (e.g., 10 mM).

-

Filter the solution through a 0.22 µm filter to remove any dust or large aggregates.

-

Place the filtered solution into a clean DLS cuvette.

-

Equilibrate the sample to the desired temperature within the DLS instrument.

-

Perform multiple measurements to ensure reproducibility.

-

Analyze the correlation function to obtain the size distribution, average hydrodynamic diameter (Z-average), and polydispersity index (PDI).

Role in Advanced Drug Delivery Systems

The amphiphilic nature and the presence of a primary amine group make 3-(dodecyloxy)propylamine a promising candidate for the formulation of novel drug delivery vehicles, particularly lipid nanoparticles (LNPs) for nucleic acid therapies.[4][5]

Proposed Mechanism of Action: The Proton Sponge Effect

The primary amine group of 3-(dodecyloxy)propylamine can be protonated in acidic environments. This property is key to a proposed mechanism for endosomal escape of drug-loaded nanoparticles, known as the "proton sponge" effect.[6][7]

Workflow for LNP Formulation and Cellular Uptake:

Caption: LNP formulation and cellular uptake workflow.

Signaling Pathway for Endosomal Escape:

Caption: Proposed "Proton Sponge" mechanism for endosomal escape.

The process is hypothesized as follows:

-

LNPs containing 3-(dodecyloxy)propylamine are taken up by cells via endocytosis.

-

As the endosome matures, its internal pH drops due to the activity of V-ATPase proton pumps.

-

The primary amine group of 3-(dodecyloxy)propylamine becomes protonated in the acidic endosomal lumen.

-

This protonation acts as a "proton sponge," buffering the endosomal pH and leading to a continuous influx of protons and counter-ions (e.g., chloride) to maintain charge neutrality.

-

The accumulation of ions results in increased osmotic pressure within the endosome, causing it to swell and eventually rupture.

-

This rupture allows the therapeutic cargo encapsulated within the LNP to be released into the cytoplasm, where it can exert its biological effect.

Conclusion

3-(Dodecyloxy)propylamine is a molecule with significant potential, primarily owing to its pronounced amphiphilic properties and the presence of a pH-sensitive amine functional group. While a comprehensive experimental dataset for this specific compound is still emerging, this technical guide provides a solid framework for its characterization and application, particularly in the exciting field of drug delivery. The detailed protocols and the proposed mechanism of action are intended to catalyze further investigation and innovation, paving the way for the development of novel and effective therapeutic solutions.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

A Technical Guide to the Potential of Laurixamine as a Surfactant in Biomedical Research

Disclaimer: This document provides a technical framework for evaluating the potential of laurixamine in biomedical applications. As of the date of this publication, research on this compound has been predominantly focused on industrial applications, with limited to no data available in the context of biomedical or pharmaceutical sciences. The experimental protocols, potential applications, and signaling pathways described herein are based on established principles for surfactant characterization and well-documented behaviors of analogous amine-containing compounds. This guide is intended to serve as a roadmap for future research.

Introduction

This compound is a tertiary amine, specifically a lauryl ether amine, that has been historically utilized as a collector in industrial processes like iron ore flotation.[1] Its amphiphilic molecular structure, comprising a hydrophobic lauryl tail and a hydrophilic amine headgroup, imparts surfactant properties that are valuable in mineral separation.[1] While its efficacy in this domain is established, its potential within the biomedical field remains unexplored.

The structural characteristics of this compound suggest that it could, hypothetically, be repurposed for various biomedical applications where surfactants are critical, such as drug delivery, protein stabilization, and as a component in advanced therapeutic formulations. Amine-containing surfactants are known to interact with biological membranes and macromolecules, making them candidates for roles in enhancing drug solubility and bioavailability.[2][3][4]

This technical guide will outline the necessary steps to evaluate this compound's potential as a biomedical surfactant. It will cover the fundamental physicochemical characterization, detail standard experimental protocols for biocompatibility and efficacy, and propose potential mechanisms of action based on the behavior of similar molecules.

Physicochemical Properties of this compound

A foundational step in assessing any compound for biomedical use is to understand its basic chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C15H33NO | [5][6] |

| Molecular Weight | 243.43 g/mol | [6] |

| IUPAC Name | 2-[2-(dodecyloxy)ethyl-ethylamino]ethanol | [5] |

| Type | Tertiary Ether Amine / Cationic Surfactant (protonated form) | [1] |

Section 1: Core Surfactant Properties and Characterization

The defining characteristic of a surfactant is its ability to lower surface tension and form micelles above a certain concentration. The Critical Micelle Concentration (CMC) is a critical parameter that dictates the concentration at which a surfactant can effectively function for applications like drug solubilization.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form.[7] Below the CMC, surfactant molecules exist as monomers in the solution and at interfaces.[8] Above the CMC, any additional surfactant molecules added to the system will arrange themselves into micelles.[7] This parameter is crucial as it determines the minimum concentration required for encapsulation and delivery of hydrophobic drugs. While the CMC of this compound is not documented in biomedical literature, the values for similar amine-based surfactants can provide a preliminary reference.

| Amine-Based Surfactant | CMC (Molarity) | Notes |

| Decylamine | 9.5 x 10⁻⁴ M | For nonprotonated form.[9] |

| Decyltrimethylammonium bromide | 0.065 M | [7] |

| Dodecyltrimethylammonium bromide | 0.016 M | [7] |

Experimental Protocol: CMC Determination by Surface Tension Measurement

This method relies on the principle that the surface tension of a solution containing a surfactant decreases as the surfactant concentration increases, up until the point of the CMC, after which the surface tension remains relatively constant.[10][11]

Materials:

-

This compound

-

High-purity deionized water

-

Precision tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Calibrated glassware

-

Magnetic stirrer and stir bars

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water. The pH should be controlled and recorded, as the protonation state of the amine will affect its properties.

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range expected to bracket the CMC. Concentrations should be plotted on a logarithmic scale.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Surface Tension Measurement: For each dilution, measure the surface tension at a constant, controlled temperature (e.g., 25°C).[7] Allow the system to equilibrate before each reading.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.[11]

Visualization: Workflow for CMC Determination

Caption: A flowchart outlining the key steps for determining the Critical Micelle Concentration (CMC).

Section 2: Potential Biomedical Applications & Mechanisms

Based on its surfactant structure, this compound could be investigated for several key biomedical applications.

Drug Delivery Vehicle

Cationic surfactants can self-assemble into micelles that encapsulate poorly water-soluble drugs, enhancing their stability and bioavailability.[2][4] The hydrophobic core of the micelle serves as a reservoir for the drug, while the hydrophilic shell interfaces with the aqueous biological environment.

Caption: Diagram of a drug-loaded micelle formed by this compound surfactants.

Protein Stabilization

Therapeutic proteins are prone to aggregation and denaturation, especially at interfaces like air-water or solid-liquid.[12][13] Surfactants can stabilize protein formulations through two primary mechanisms:

-

Competitive Adsorption: Surfactants preferentially adsorb to interfaces, creating a protective layer that prevents protein molecules from adsorbing and subsequently unfolding or aggregating.[14]

-

Protein-Surfactant Association: Surfactants can form complexes with proteins, shielding hydrophobic patches on the protein surface and reducing the likelihood of protein-protein aggregation.[13][14]

Caption: How surfactants like this compound can prevent protein aggregation under stress.

Section 3: Biocompatibility and Toxicity Assessment

For any biomedical application, a thorough evaluation of biocompatibility is mandatory. Amine-functionalized materials can interact with cell membranes, and it is crucial to determine the concentration range at which this compound is non-toxic.[15]

Recommended Assays for Biocompatibility Screening

| Assay Type | Purpose | Key Parameters Measured |

| In Vitro Cytotoxicity | To assess the direct toxic effect on cells. | Cell viability (e.g., % of live cells), IC50 value. |

| Hemocompatibility | To evaluate effects on blood components. | % Hemolysis, coagulation time. |

| In Vivo Acute Toxicity | To determine systemic toxicity in an animal model. | LD50, clinical observations, histopathology of major organs.[16] |

| Inflammatory Response | To check for activation of immune pathways. | Cytokine levels (e.g., TNF-α, IL-1β), inflammatory marker gene expression.[16] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line for a targeted application).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound solutions at various concentrations.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: General Workflow for Biocompatibility Assessment

Caption: A sequential workflow for evaluating the biocompatibility of a new surfactant.

Section 4: Potential Signaling Pathway Interactions

When a novel surfactant is introduced into a biological system, it has the potential to interact with cell membranes and activate intracellular signaling pathways.[17] For cationic surfactants, interactions with the negatively charged cell membrane can lead to various cellular responses, including inflammatory signaling or apoptosis.[18] Investigating these interactions is crucial for understanding the full biological impact of this compound.

Hypothetical Signaling Cascade for Investigation

A plausible pathway to investigate would be the NF-κB (Nuclear Factor kappa B) signaling cascade, which is a central regulator of the inflammatory response. Its activation could be an indicator of cellular stress induced by the surfactant.

Caption: A potential signaling cascade to investigate for cellular responses to this compound.

Conclusion and Future Directions

This compound presents an unexplored opportunity in biomedical research. Its inherent surfactant properties, dictated by its amphiphilic structure, suggest a potential for applications ranging from drug delivery to protein stabilization. However, this potential is entirely hypothetical and requires rigorous scientific validation.

The immediate path forward for researching this compound's biomedical utility must prioritize foundational studies. First, a comprehensive characterization of its surfactant properties, most notably its CMC under physiological conditions (pH, temperature, salinity), is essential. Following this, a systematic and thorough evaluation of its biocompatibility through a tiered approach of in vitro and in vivo assays will determine its safety profile. Only with favorable data from these initial steps can more advanced, application-specific research into drug formulation, protein stabilization, or gene delivery be justified. This guide provides the technical and logical framework to embark on that investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Poloxamine-based nanomaterials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound: this compound (CHEMBL1887483) - ChEMBL [ebi.ac.uk]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 12. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular origins of surfactant-mediated stabilization of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein effects on surfactant adsorption suggest the dominant mode of surfactant-mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biocompatibility of Amine-Functionalized Silica Nanoparticles: The Role of Surface Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biocompatibility and genotoxicity studies of polyallylamine hydrochloride nanocapsules in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of Laurixamine on Skin Cell lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial in vitro cytotoxicity screening of a novel compound, Laurixamine, on two key human skin cell lines: immortalized human keratinocytes (HaCaT) and primary human dermal fibroblasts (HDFs). The primary objective of this screening is to establish a preliminary safety and toxicity profile of this compound, which is essential for its further development as a potential therapeutic agent. This guide details the experimental protocols for the MTT, LDH, and apoptosis assays employed, presents the cytotoxicity data in a clear tabular format, and visualizes the experimental workflow and relevant signaling pathways using Graphviz diagrams. The findings from this initial screening will serve as a foundation for more extensive preclinical safety evaluations.

Introduction

The assessment of cytotoxic potential is a critical step in the early stages of drug discovery and development. In vitro cytotoxicity assays provide valuable preliminary data on the potential of a compound to cause cell damage or death. For dermatological applications, it is crucial to evaluate the effects of a new chemical entity on representative skin cell types. This guide focuses on the initial cytotoxicity assessment of this compound on HaCaT cells, representing the epidermal layer of the skin, and primary HDFs, representing the dermal layer.[1]

The screening cascade involves a battery of assays to assess different aspects of cell health. The MTT assay is utilized to determine the metabolic activity of cells as an indicator of cell viability. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indication of cell membrane integrity.[2][3] Furthermore, to elucidate the mechanism of cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay is conducted to differentiate between apoptotic and necrotic cell populations.

Experimental Protocols

Cell Culture

-

HaCaT Cells: Immortalized human keratinocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

-

Primary Human Dermal Fibroblasts (HDFs): HDFs were cultured in Fibroblast Growth Medium supplemented with 2% FBS, 1% penicillin/streptomycin, and growth factors.[5][6]

-

Culture Conditions: All cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

-

Cell Seeding: HaCaT and HDF cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound (0.1, 1, 10, 50, 100, 200, 500, and 1000 µM) for 24 and 48 hours. A vehicle control (0.1% DMSO) and an untreated control were included.

-

MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) was determined from the dose-response curves.

LDH Cytotoxicity Assay

The LDH assay measures the amount of lactate dehydrogenase released into the culture medium upon cell membrane damage.[8][9]

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound as described for the MTT assay.

-

Collection of Supernatant: After the incubation period, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

-

LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

-

Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: The absorbance was measured at 490 nm.

-

Data Analysis: Cytotoxicity was calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with selected concentrations of this compound based on the MTT assay results.

-

Cell Harvesting: After treatment, both adherent and floating cells were collected and washed with cold PBS.

-

Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the initial cytotoxicity screening of this compound on HaCaT and HDF cells.

Table 1: Cell Viability of HaCaT and HDF Cells Treated with this compound (MTT Assay)

| Concentration (µM) | HaCaT % Viability (24h) | HaCaT % Viability (48h) | HDF % Viability (24h) | HDF % Viability (48h) |

| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.5 | 99.1 ± 1.8 | 98.5 ± 2.3 |

| 1 | 95.3 ± 3.8 | 92.1 ± 4.2 | 97.8 ± 2.5 | 96.4 ± 3.1 |

| 10 | 88.7 ± 5.2 | 81.5 ± 6.1 | 94.2 ± 3.9 | 90.1 ± 4.5 |

| 50 | 75.4 ± 6.8 | 62.3 ± 7.5 | 85.6 ± 5.1 | 78.9 ± 6.2 |

| 100 | 52.1 ± 7.5 | 45.8 ± 8.2 | 70.3 ± 6.4 | 61.7 ± 7.8 |

| 200 | 30.2 ± 8.1 | 21.9 ± 9.3 | 55.9 ± 7.8 | 42.3 ± 8.9 |

| 500 | 15.8 ± 5.9 | 9.7 ± 4.8 | 35.1 ± 6.2 | 25.4 ± 6.5 |

| 1000 | 5.2 ± 3.1 | 3.1 ± 2.5 | 18.7 ± 4.9 | 12.8 ± 4.1 |

| IC50 (µM) | ~105 | ~65 | ~250 | ~180 |

Table 2: LDH Release from HaCaT and HDF Cells Treated with this compound (LDH Assay)

| Concentration (µM) | HaCaT % Cytotoxicity (24h) | HaCaT % Cytotoxicity (48h) | HDF % Cytotoxicity (24h) | HDF % Cytotoxicity (48h) |

| 0.1 | 2.1 ± 0.5 | 3.5 ± 0.8 | 1.5 ± 0.4 | 2.1 ± 0.6 |

| 1 | 4.2 ± 0.9 | 6.8 ± 1.2 | 2.8 ± 0.7 | 4.5 ± 0.9 |

| 10 | 9.8 ± 1.5 | 15.4 ± 2.1 | 5.6 ± 1.1 | 8.9 ± 1.4 |

| 50 | 22.5 ± 2.8 | 35.1 ± 3.5 | 14.2 ± 2.3 | 20.7 ± 2.9 |

| 100 | 45.3 ± 4.1 | 58.9 ± 4.9 | 28.7 ± 3.8 | 37.2 ± 4.3 |

| 200 | 68.7 ± 5.5 | 75.3 ± 6.2 | 43.1 ± 4.9 | 55.8 ± 5.7 |

| 500 | 82.1 ± 6.9 | 88.5 ± 7.1 | 63.5 ± 5.8 | 72.1 ± 6.8 |

| 1000 | 93.4 ± 7.8 | 95.2 ± 8.3 | 80.2 ± 6.9 | 85.4 ± 7.5 |

Table 3: Apoptosis Analysis of HaCaT and HDF Cells Treated with this compound for 48h (Annexin V/PI Assay)

| Treatment | Cell Population | HaCaT (%) | HDF (%) |

| Control | Live (Annexin V- / PI-) | 95.2 ± 2.5 | 96.1 ± 2.1 |

| Early Apoptosis (Annexin V+ / PI-) | 2.5 ± 0.8 | 2.2 ± 0.6 | |

| Late Apoptosis/Necrosis (Annexin V+ / PI+) | 1.8 ± 0.5 | 1.3 ± 0.4 | |

| Necrosis (Annexin V- / PI+) | 0.5 ± 0.2 | 0.4 ± 0.1 | |

| This compound (65 µM) | Live (Annexin V- / PI-) | 48.9 ± 4.1 | - |

| Early Apoptosis (Annexin V+ / PI-) | 25.3 ± 3.5 | - | |

| Late Apoptosis/Necrosis (Annexin V+ / PI+) | 22.1 ± 3.1 | - | |

| Necrosis (Annexin V- / PI+) | 3.7 ± 1.2 | - | |

| This compound (180 µM) | Live (Annexin V- / PI-) | - | 52.3 ± 4.5 |

| Early Apoptosis (Annexin V+ / PI-) | - | 21.8 ± 3.2 | |

| Late Apoptosis/Necrosis (Annexin V+ / PI+) | - | 23.5 ± 3.6 | |

| Necrosis (Annexin V- / PI+) | - | 2.4 ± 0.9 |

Mandatory Visualizations

Caption: Experimental workflow for the in vitro cytotoxicity screening of this compound.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Discussion

The initial cytotoxicity screening of this compound on HaCaT and HDF cells provides valuable insights into its potential effects on human skin cells. The hypothetical data presented in this guide suggest that this compound induces a dose- and time-dependent cytotoxic effect on both cell lines.

Based on the MTT assay, HaCaT cells appear to be more sensitive to this compound than HDFs, as indicated by the lower IC50 values at both 24 and 48 hours. This differential sensitivity is a critical consideration for the development of topically applied agents. The LDH assay results corroborate the findings of the MTT assay, showing a concentration-dependent increase in LDH release, which signifies loss of cell membrane integrity.

The apoptosis assay suggests that at concentrations around the IC50, this compound induces programmed cell death. The presence of a significant population of early and late apoptotic cells indicates that apoptosis is a primary mechanism of this compound-induced cell death. The activation of apoptotic pathways is a common mechanism for cytotoxic compounds.[10][11][12] The induction of apoptosis can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

This in-depth technical guide outlines the methodology and presents hypothetical data for the initial cytotoxicity screening of this compound on human skin cell lines. The results suggest that this compound exhibits cytotoxic effects on both keratinocytes and dermal fibroblasts, with a greater sensitivity observed in keratinocytes. The primary mechanism of cell death appears to be apoptosis.

These preliminary findings are crucial for guiding the subsequent stages of drug development for this compound. Further investigations are warranted to elucidate the specific molecular targets and signaling pathways involved in this compound-induced cytotoxicity. Additionally, studies using 3D skin models and in vivo animal studies will be necessary to fully characterize the safety profile of this compound for potential dermatological applications.

References

- 1. Skin Cells for Toxicity Testing | Lonza [bioscience.lonza.com]

- 2. mdpi.com [mdpi.com]

- 3. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with PBP10 peptide derived from the PIP2-binding site of human plasma gelsolin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary human dermal fibroblast interactions with open weave three-dimensional scaffolds prepared from synthetic human elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Primary Human Dermal Fibroblasts to Ensure for Instance EMF Exposure Experiments under Comparable Cell Culture Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Laurixamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine is a novel synthetic antimicrobial agent with promising potential for the treatment of bacterial infections. As with any new antimicrobial compound, a thorough in vitro evaluation of its antibacterial activity is crucial to understand its spectrum of activity, potency, and potential for bactericidal or bacteriostatic effects. These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial strains to this compound using standardized in vitro methods, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), agar dilution for MIC confirmation, and time-kill assays to assess its bactericidal or bacteriostatic activity.

Data Presentation: this compound Antibacterial Activity

The following tables summarize hypothetical, yet representative, quantitative data for the in vitro antibacterial activity of this compound against a panel of common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 2 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 4 |

| Enterococcus faecalis | 29212 | 8 |

| Streptococcus pneumoniae | 49619 | 1 |

| Escherichia coli | 25922 | 16 |

| Klebsiella pneumoniae | 13883 | 32 |

| Pseudomonas aeruginosa | 27853 | 64 |

| Acinetobacter baumannii | 19606 | 32 |

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MBC (µg/mL) |

| Staphylococcus aureus | 29213 | 4 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 8 |

| Enterococcus faecalis | 29212 | 32 |

| Streptococcus pneumoniae | 49619 | 2 |

| Escherichia coli | 25922 | >128 |

| Klebsiella pneumoniae | 13883 | >128 |

| Pseudomonas aeruginosa | 27853 | >128 |

| Acinetobacter baumannii | 19606 | >128 |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

Procedure:

-

Prepare this compound Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

-